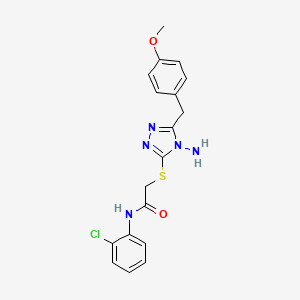

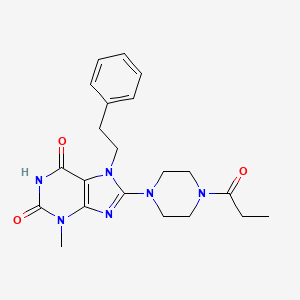

![molecular formula C19H14N2O2S B2819610 N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide CAS No. 295361-89-6](/img/structure/B2819610.png)

N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” is a chemical compound with the linear formula C15H12N2O2S . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is related to benzothiazole derivatives, which have been extensively studied for their diverse biological activities .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved papers, benzothiazole derivatives in general have been involved in a variety of chemical reactions as part of their synthesis .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 284.339 . Other physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved papers.Scientific Research Applications

Pharmacological Applications

Benzothiazole derivatives have been extensively studied for their pharmacological properties, particularly their anticonvulsant, neuroprotective, and anti-cancer activities. For instance, novel 4-thiazolidinone derivatives have shown significant anticonvulsant activity in tests, indicating their potential as therapeutic agents against epilepsy without impairing learning and memory in experimental conditions. These compounds are believed to bind to benzodiazepine receptors, contributing to their pharmacological effects (Faizi et al., 2017). Additionally, certain N-(substituted benzothiazol-2-yl)amides have emerged as effective anticonvulsants with promising neuroprotective effects, highlighting their therapeutic potential (Hassan et al., 2012).

Antimicrobial and Antioxidant Activities

Benzothiazole compounds have demonstrated notable antimicrobial and antioxidant activities. Synthesis and evaluation of such derivatives have led to the discovery of new molecules with significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Streptococcus pyogenes, suggesting their utility in combating infections (Gupta, 2018). Moreover, certain derivatives have been identified as potent antioxidants, offering protective effects against oxidative stress, which is linked to numerous diseases (Yang et al., 2015).

Material Science Applications

In the realm of materials science, benzothiazole derivatives have been synthesized for their optical and thermal properties, contributing to advancements in crystal growth and characterization. These compounds exhibit unique structural and functional features, making them suitable for various applications, including nonlinear optical (NLO) materials. Their ability to crystallize in specific systems and exhibit high thermal stability underlines their potential in the development of new materials for technological applications (Prabukanthan et al., 2020).

Safety and Hazards

Future Directions

The future directions for the study of “N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” and related benzothiazole derivatives could involve further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their physical and chemical properties. The potential applications of these compounds in the treatment of various diseases could also be a focus of future research .

Properties

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-16-11-8-12-4-2-3-5-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJIJKLRJWIPQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

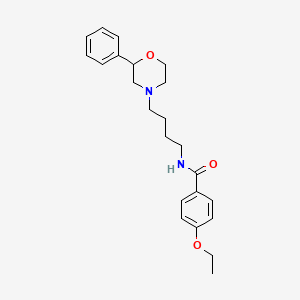

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)

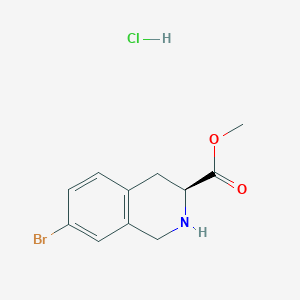

![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide](/img/structure/B2819534.png)

![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)

![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)